molecular formula C14H13IO2S B12813829 ((Benzylsulfonyl)(iodo)methyl)benzene CAS No. 19217-60-8

((Benzylsulfonyl)(iodo)methyl)benzene

Cat. No.: B12813829
CAS No.: 19217-60-8
M. Wt: 372.22 g/mol
InChI Key: ZZBNUHVTCUZKLL-UHFFFAOYSA-N
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Description

((Benzylsulfonyl)(iodo)methyl)benzene is an organic compound with the molecular formula C14H13IO2S It contains a benzylsulfonyl group and an iodomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzylsulfonyl)(iodo)methyl)benzene typically involves the reaction of benzyl mercaptan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions. The product is then purified by vacuum filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

((Benzylsulfonyl)(iodo)methyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzylsulfonyl compounds.

Scientific Research Applications

((Benzylsulfonyl)(iodo)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((Benzylsulfonyl)(iodo)methyl)benzene involves its interaction with specific molecular targets. The sulfone group can participate in various chemical reactions, while the iodomethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((Benzylsulfonyl)(iodo)methyl)benzene is unique due to the presence of both the benzylsulfonyl and iodomethyl groups

Properties

CAS No.

19217-60-8

Molecular Formula

C14H13IO2S

Molecular Weight

372.22 g/mol

IUPAC Name

[iodo(phenyl)methyl]sulfonylmethylbenzene

InChI

InChI=1S/C14H13IO2S/c15-14(13-9-5-2-6-10-13)18(16,17)11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

ZZBNUHVTCUZKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)I

Origin of Product

United States

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